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molecular formula C5H2Cl2IN B1321507 2,3-Dichloro-5-iodopyridine CAS No. 97966-01-3

2,3-Dichloro-5-iodopyridine

Cat. No. B1321507
M. Wt: 273.88 g/mol
InChI Key: XSHFSZAXOOQKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04517368

Procedure details

Briefly, in accordance with the present invention, 2,3-dichloro-5-iodopyridine is prepared by lithiating 5-bromo-2,3-dichloropyridine at a reduced temperature to form 2,3-dichloro-5-lithiopyridine. The 2,3-dichloro-5-lithiopyridine is then reacted with I2 at a reduced temperature to form 2,3-dichloro-5-iodopyridine. The resulting product is then extracted and recovered. 2,3-Dichloro-5-iodopyridine is in the form of a white solid and has a melting point of from 56.5° C. to 57.5° C.
Name
2,3-dichloro-5-lithiopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([Li])=[CH:4][N:3]=1.[I:10]I>>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([I:10])=[CH:4][N:3]=1

Inputs

Step One
Name
2,3-dichloro-5-lithiopyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1Cl)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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